molecular formula C21H25NO3 B12510176 NALMEFENE-HCl

NALMEFENE-HCl

Cat. No.: B12510176
M. Wt: 339.4 g/mol
InChI Key: WJBLNOPPDWQMCH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Nalmefene hydrochloride is synthesized through a series of chemical reactions starting from thebaine, an opiate alkaloid. The synthesis involves several steps, including oxidation, reduction, and substitution reactions. The key intermediate in the synthesis is 6-methylene naltrexone, which is then converted to nalmefene hydrochloride through further chemical modifications .

Industrial Production Methods

In industrial settings, nalmefene hydrochloride is produced by optimizing the concentration of the drug and using pharmaceutical excipients to ensure stability. The process involves dissolving nalmefene hydrochloride in water for injection, adding antioxidants and osmotic pressure modifiers, and filtering the solution to remove impurities .

Chemical Reactions Analysis

Types of Reactions

Nalmefene hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of nalmefene to its oxidized form.

    Reduction: Reduction of nalmefene intermediates during synthesis.

    Substitution: Introduction of functional groups to modify the chemical structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Major Products Formed

The major products formed from these reactions include nalmefene hydrochloride and its intermediates, such as 6-methylene naltrexone. These intermediates are crucial for the final synthesis of nalmefene hydrochloride .

Scientific Research Applications

Nalmefene hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Nalmefene hydrochloride acts as an antagonist at the mu-opioid and delta-opioid receptors and a partial agonist at the kappa-opioid receptor. By binding to these receptors, it prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension. This mechanism makes it effective in treating opioid overdose and reducing alcohol consumption .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Nalmefene Hydrochloride

Nalmefene hydrochloride offers several advantages over similar compounds, including:

Nalmefene hydrochloride is a versatile compound with significant applications in medicine and research, offering unique advantages over similar opioid antagonists.

Properties

IUPAC Name

3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13/h4-5,13,16,19,23-24H,1-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJBLNOPPDWQMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860678
Record name 17-(Cyclopropylmethyl)-6-methylidene-4,5-epoxymorphinan-3,14-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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